1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
1-(3-Chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic urea derivative featuring a 3-chlorophenyl group linked via a urea bridge to an ethyl chain terminating in a 6-oxopyridazinone moiety. This compound is structurally characterized by:
- Urea core: Provides hydrogen-bonding capacity, critical for interactions with biological targets such as kinases or enzymes.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-10-3-1-4-11(9-10)17-13(20)15-7-8-18-12(19)5-2-6-16-18/h1-6,9H,7-8H2,(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDCCGODXMKCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparisons
Substituent Effects on Activity
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in kinases or microbial targets, similar to compound 4j (MIC 62.5 µg/ml against C. albicans) . Dichloro-substituted analogues (e.g., 6g ) show increased molecular weight but uncharacterized activity shifts .
- Heterocyclic Moieties: The pyridazinone-ethyl group in the target compound contrasts with triazole-ethyl in T.2, which showed VEGFR-2 inhibition. Pyridazinones are known for kinase modulation, suggesting comparable or superior activity to triazole derivatives .
Antimicrobial Activity
- Urea/thiourea derivatives with azetidinone-phenothiazine scaffolds (e.g., 4j, 7j) exhibit MICs of 62.5 µg/ml against C. albicans and E. coli, attributed to chloro-substituent positioning and hydrogen-bonding capacity . The target compound’s pyridazinone group may further enhance membrane penetration.
Kinase Inhibition Potential
- Compound T.2 (triazole-ethyl urea) downregulates VEGFR-2 similarly to sorafenib . The target compound’s pyridazinone moiety, present in other kinase inhibitors (e.g., EP 3 785 714 A1), may offer analogous or improved activity due to stronger π-π interactions .
Research Findings and Mechanistic Insights
- Antifungal Mechanism : Chloro-substituted ureas (e.g., 4j ) disrupt fungal membranes via hydrophobic interactions and hydrogen bonding, a mechanism likely shared by the target compound .
- Kinase Inhibition: Pyridazinone derivatives (e.g., EP 3 785 714 A1) inhibit kinases by binding to ATP pockets, suggesting the target compound may act similarly .
Biological Activity
1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O |
| Molecular Weight | 347.79 g/mol |
| CAS Number | 1282121-44-1 |
| Melting Point | Not available |
| Boiling Point | Not available |
Mechanisms of Biological Activity
The biological activity of 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is primarily attributed to its interactions with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can interact with receptors that are critical for cell signaling pathways.
- Apoptosis Induction : Studies suggest that it may promote apoptosis in cancer cells, contributing to its potential anticancer effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Preliminary findings indicate that modifications to the chlorophenyl and pyridazine moieties can significantly influence its pharmacological properties. For example, substituents that enhance hydrogen bonding or hydrophobic interactions have been shown to increase potency against specific cancer cell lines.
Anticancer Activity
A study assessed the cytotoxic effects of various urea analogs, including 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, on several cancer cell lines. The results indicated that this compound exhibited significant inhibitory activity against hepatocellular carcinoma (HCC) cells, with an IC50 value comparable to established chemotherapeutics like Sorafenib .
Mechanistic Insights
In vitro assays demonstrated that treatment with this compound led to cell cycle arrest at the G2/M phase and increased apoptosis rates in HCC cells. This effect was associated with upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a targeted mechanism of action .
Comparative Analysis with Similar Compounds
To further illustrate the biological activity of 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, a comparison with structurally related compounds is presented below:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | 5.97 | Enzyme inhibition, apoptosis induction |
| Sorafenib | 5.97 | Multi-target kinase inhibitor |
| Doxorubicin | 0.59 | DNA intercalation, topoisomerase inhibition |
Q & A
Basic Questions
Q. What are the key structural features and synthesis pathways for 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea?
- Answer : The compound features a 3-chlorophenyl group linked via a urea bridge to a pyridazinone moiety. Synthesis typically involves:
Pyridazinone core formation : Cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones) under reflux in ethanol .
Urea linkage : Reaction of 3-chlorophenyl isocyanate with an amine-functionalized pyridazinone intermediate.
Purification via recrystallization or column chromatography is critical for isolating the final product. NMR and IR spectroscopy confirm structural integrity .
Q. What analytical methods are recommended for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., urea NH signals at ~6–8 ppm) .
- Infrared (IR) Spectroscopy : Confirms urea (C=O stretch ~1650–1700 cm⁻¹) and pyridazinone (C=O ~1680 cm⁻¹) groups .
- Melting Point Analysis : Validates purity (deviations >2°C suggest impurities) .
Q. What are the primary biological targets hypothesized for this compound?
- Answer : The pyridazinone-urea scaffold is associated with enzyme inhibition (e.g., PDE4 in respiratory diseases) or kinase modulation. Preliminary studies suggest interactions with ATP-binding pockets due to hydrogen bonding via urea and halogen-π interactions from the chlorophenyl group .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale studies?
- Answer :
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for urea formation .
- Catalysts : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate isocyanate-amine coupling .
- Purification : Reverse-phase HPLC with a C18 column resolves byproducts. Monitor purity via LC-MS (target m/z: ~350–420 g/mol) .
Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Answer :
- Enzyme Assays : Measure IC₅₀ values using fluorescence-based PDE4 activity assays (e.g., cAMP hydrolysis inhibition) .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses in PDE4’s catalytic site .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .
Q. How can conflicting data on biological efficacy be resolved?
- Answer :
- Replicate Studies : Cross-validate in multiple cell lines (e.g., A549 for cancer, RAW264.7 for inflammation) .
- Structural Analog Testing : Compare activity of derivatives (e.g., fluoro vs. methoxy substituents) to identify pharmacophores .
- Advanced Assays : Use SPR (Surface Plasmon Resonance) to quantify target binding affinity and rule off-target effects .
Q. What degradation pathways and stability profiles are critical for formulation studies?
- Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC for hydrolytic cleavage of urea or pyridazinone oxidation .
- Thermal Stability : TGA (Thermogravimetric Analysis) identifies decomposition temperatures. Store at –20°C in anhydrous DMSO to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
